Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate is a complex organic compound with the molecular formula C₉H₆BrNO₄S₃ and a molecular weight of 368.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a thiazole ring, a thiophene ring, and a carboxylate ester group .
Preparation Methods
The synthesis of Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole and thiophene rings. One common method involves the condensation of a brominated thiophene derivative with a thiazole precursor under controlled conditions . Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Scientific Research Applications
Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in electron transfer reactions, affecting cellular processes . These interactions can lead to the modulation of biological pathways, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a thiophene ring, and a carboxylate ester group. Similar compounds include:
Methyl 4-bromo-2-(thiophen-2-yl)thiazole-5-carboxylate: Lacks the sulfonyl group, resulting in different chemical properties.
Methyl 4-bromo-2-(phenylsulfonyl)thiazole-5-carboxylate: Contains a phenyl group instead of a thiophene ring, altering its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H6BrNO4S3 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl 4-bromo-2-thiophen-2-ylsulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H6BrNO4S3/c1-15-8(12)6-7(10)11-9(17-6)18(13,14)5-3-2-4-16-5/h2-4H,1H3 |
InChI Key |
ODFVAQGQANGMJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=CS2)Br |
Origin of Product |
United States |
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